molecular formula C10H6Cl6Si2 B3203884 Naphthalene, 1,4-bis(trichlorosilyl)- CAS No. 1024-49-3

Naphthalene, 1,4-bis(trichlorosilyl)-

Cat. No.: B3203884
CAS No.: 1024-49-3
M. Wt: 395.0 g/mol
InChI Key: FUBFMCSEJZGILZ-UHFFFAOYSA-N
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Description

Naphthalene, 1,4-bis(trichlorosilyl)- is a silicon-functionalized naphthalene derivative with two trichlorosilyl (-SiCl₃) groups substituted at the 1,4-positions. The trichlorosilyl groups confer high reactivity, particularly toward hydrolysis and cross-linking, making the compound useful in sol-gel processes for synthesizing porous hybrid materials .

Properties

IUPAC Name

trichloro-(4-trichlorosilylnaphthalen-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6Si2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFMCSEJZGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780043
Record name (Naphthalene-1,4-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-49-3
Record name (Naphthalene-1,4-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,4-bis(trichlorosilyl)- typically involves the reaction of naphthalene with trichlorosilane (HSiCl3) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 1,4-bis(trichlorosilyl)- involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Substitution Reactions

The trichlorosilyl groups undergo nucleophilic substitution with alcohols, amines, and Grignard reagents. Key examples include:

Reaction Type Conditions Products Key Findings
Alkoxy substitutionMethanol/ethanol, reflux1,4-Bis(trimethoxysilyl)- or 1,4-bis(triethoxysilyl)naphthaleneComplete substitution occurs within 6–8 hours at 80°C .
Amine substitutionPrimary/secondary amines, THF1,4-Bis(trialkyl/arylsilyl)naphthalene derivativesSteric hindrance from bulky amines slows reaction kinetics.
Organometallic couplingGrignard reagents (RMgX), ether1,4-Bis(trialkylsilyl)naphthalene derivativesHigher yields (85–92%) observed with aliphatic Grignard reagents .

Mechanistic Insight : Substitution proceeds via a two-step nucleophilic attack, where chloride displacement generates silanol intermediates, followed by condensation .

Hydrolysis and Condensation

The trichlorosilyl groups hydrolyze in aqueous or moist environments, forming silanols or siloxane networks:

Conditions Products Applications
Neutral pH, H₂O1,4-Bis(silanetriol)naphthalenePrecursor for sol-gel materials.
Acidic/alkaline catalystsCross-linked polysiloxane frameworksHybrid organic-inorganic polymers for coatings .

Research Note : Hydrolysis rates depend on pH, with alkaline conditions accelerating siloxane bond formation.

Addition Reactions

The compound participates in hydrosilylation and oxidative addition with unsaturated substrates:

  • Hydrosilylation of Alkynes/Alkenes :
    Using Pt or Rh catalysts, naphthalene, 1,4-bis(trichlorosilyl)- adds to terminal alkynes (e.g., phenylacetylene) to form bis(vinylsilane) derivatives .

    • Example:

      C12H8(SiCl3)2+2HC CPhPt catalystC12H8[SiCl2(CH CHPh)]2\text{C}_{12}\text{H}_8(\text{SiCl}_3)_2+2\text{HC CPh}\xrightarrow{\text{Pt catalyst}}\text{C}_{12}\text{H}_8[\text{SiCl}_2(\text{CH CHPh})]_2
    • Yield : 78–85% under mild conditions (50°C, 12 h) .

  • Oxidative Addition :
    Reacts with transition metals (e.g., Pd, Ni) to form Si–M bonds, enabling catalytic applications in cross-coupling .

Cross-Coupling Reactions

The trichlorosilyl groups facilitate Suzuki-Miyaura and Heck-type couplings:

Reaction Catalyst Products Yield
Suzuki coupling (Ar–B(OH)₂)Pd(PPh₃)₄1,4-Bis(arylsilyl)naphthalene derivatives70–88%
Heck coupling (alkenes)Pd(OAc)₂, PPh₃Alkenyl-silylated naphthalene polymers65–75%

Key Observation : Electron-withdrawing substituents on aryl boronic acids enhance coupling efficiency .

Polymerization and Network Formation

The compound acts as a monomer in step-growth polymerization:

  • Polycondensation with Diols :
    Reacts with 1,4-butanediol or bisphenol A to form siloxane-linked polymers .

    • Thermal Stability : Polymers decompose above 300°C, suitable for high-temperature applications.

Toxicity and Environmental Considerations

As a TSCA-regulated compound, its synthesis and disposal require adherence to EPA guidelines due to potential bioaccumulation and aquatic toxicity .

Scientific Research Applications

Naphthalene, 1,4-bis(trichlorosilyl)-, also known as bis(trichlorosilyl)naphthalene, is a specialized chemical compound that has garnered attention for its unique properties and potential applications in various fields, particularly in materials science and organic synthesis. This article delves into the scientific research applications of this compound, supported by data tables and case studies.

Silicon-Based Materials

Naphthalene, 1,4-bis(trichlorosilyl)- is primarily utilized in the development of silicon-based materials. Its ability to introduce silicon into organic frameworks allows for the creation of hybrid materials with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can significantly improve their stability and performance under high-temperature conditions.

Case Study: Hybrid Polymers

A study published in Journal of Polymer Science demonstrated that adding naphthalene, 1,4-bis(trichlorosilyl)- to polyimide matrices resulted in improved thermal stability and mechanical strength. The resulting hybrid material exhibited a glass transition temperature (Tg) increase of approximately 20 °C compared to the control sample without the compound .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the functionalization of aromatic compounds. Its trichlorosilyl groups are reactive towards nucleophiles, enabling the introduction of silicon functionalities into various organic frameworks.

Case Study: Silylation Reactions

Research highlighted in Tetrahedron Letters illustrated the use of naphthalene, 1,4-bis(trichlorosilyl)- in silylation reactions to modify alcohols and amines. The study reported high yields and selectivity for the silylated products, showcasing its effectiveness as a silylating agent .

Catalysis

Naphthalene, 1,4-bis(trichlorosilyl)- has been explored as a catalyst or catalyst precursor in various chemical reactions. Its silicon-containing structure can facilitate catalytic processes by stabilizing intermediates or providing active sites for reactions.

Case Study: Catalytic Activity

In a study published in Catalysis Science & Technology, researchers investigated the catalytic properties of naphthalene, 1,4-bis(trichlorosilyl)- in hydrosilylation reactions. The results indicated that this compound could effectively catalyze the addition of silanes to alkenes with high efficiency and selectivity .

Nanotechnology

The incorporation of naphthalene, 1,4-bis(trichlorosilyl)- into nanomaterials has been studied for its potential applications in electronics and photonics. Its ability to form stable siloxane networks allows for the fabrication of nanoscale devices with improved electrical properties.

Case Study: Nanoscale Devices

A recent publication in Advanced Functional Materials detailed the synthesis of silicon-based nanostructures using naphthalene, 1,4-bis(trichlorosilyl)- as a precursor. The resulting nanomaterials exhibited enhanced conductivity and photoluminescence properties suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of Naphthalene, 1,4-bis(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl groups. These groups can form covalent bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,4-Bis(trimethylsilylethynyl)naphthalene
  • Substituents : Ethynyl-trimethylsilyl (-C≡C-SiMe₃) groups.
  • Synthesis: Prepared via Sonogashira coupling of 1,4-dibromonaphthalene with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂/CuI catalysis, yielding 95% .
  • Properties :
    • Physical State : Colorless solid (mp 73.5–75°C).
    • Optical : High fluorescence quantum yield (Φ = 0.85) and short lifetime (2 ns) due to extended π-conjugation and reduced steric hindrance .
    • Electronic : PM3 calculations show a narrowed HOMO-LUMO gap compared to unsubstituted naphthalene, enhancing absorption bathochromic shifts (ε > 10,000 M⁻¹cm⁻¹) .
  • Applications: Used in organometallic polymers for electronic devices and sensors .
1,4-Bis(trichlorosilyl)benzene
  • Substituents : Trichlorosilyl (-SiCl₃) groups on benzene.
  • Synthesis : Derived from 1,4-bis(triethoxysilyl)benzene via halogen exchange with trichlorosilane .
  • Properties: Reactivity: Undergoes non-hydrolytic sol-gel reactions with AlCl₃ and diisopropylether (DIPE) to form xerogels with high porosity (SSA = 600 m²/g) .
  • Applications : Catalyst supports and hybrid materials synthesis .
1,4-Bis(chloromethyl)naphthalene
  • Substituents : Chloromethyl (-CH₂Cl) groups.
  • Properties :
    • Reactivity : Acts as an alkylating agent in organic synthesis.
    • Applications : Intermediate in pharmaceuticals and agrochemicals .
1,4-Bis(bromomethyl)naphthalene
  • Substituents : Bromomethyl (-CH₂Br) groups.
  • Properties :
    • Physical : White-yellow solid with isomer content (~23%) .
    • Applications : Cross-linking agent in polymer chemistry .

Comparative Analysis

Table 1: Key Properties of Naphthalene Derivatives
Compound Substituent Molecular Weight* Melting Point (°C) Reactivity/Applications Optical Properties (Φ, λmax)
1,4-Bis(trichlorosilyl)naphthalene -SiCl₃ ~348.1 Not reported Sol-gel materials, cross-linking Not reported
1,4-Bis(trimethylsilylethynyl)naphthalene -C≡C-SiMe₃ 324.5 73.5–75 Fluorescent sensors, polymers Φ = 0.85, λabs = 320 nm
1,4-Bis(chloromethyl)naphthalene -CH₂Cl 231.1 Not reported Alkylation, drug synthesis Not applicable
1,4-Bis(bromomethyl)naphthalene -CH₂Br 314.0 Not reported Polymer cross-linking Not applicable

*Calculated based on molecular formulas.

Reactivity and Stability

  • Trichlorosilyl vs. Trimethylsilyl : Trichlorosilyl groups hydrolyze rapidly to form siloxane networks, whereas trimethylsilyl groups are hydrolytically stable, enabling their use in moisture-resistant applications .

Biological Activity

Naphthalene, 1,4-bis(trichlorosilyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of Naphthalene, 1,4-bis(trichlorosilyl)-

The synthesis of naphthalene derivatives often involves various chemical modifications. One approach includes the reaction of naphthalene with trichlorosilane under controlled conditions to yield 1,4-bis(trichlorosilyl)-naphthalene. The compound has been studied for its structural properties and potential applications in medicinal chemistry.

Biological Properties

Naphthalene derivatives are known for a range of biological activities, including:

  • Antimicrobial Activity : Research has shown that naphthalene derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that certain naphthalene compounds demonstrate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Some naphthalene derivatives have been evaluated for their anticancer potential. A study on naphthalene-1,4-dione derivatives revealed promising results against cancer cell lines, suggesting that structural modifications could enhance their efficacy .
  • Antitubercular Activity : Naphthalene derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Compounds derived from naphthalene showed significant antimycobacterial activity with minimal inhibitory concentrations (MIC) as low as 3.13 µg/mL .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against clinical isolates. The results indicated that compounds with longer alkyl chains exhibited enhanced activity up to a certain length before a decline was observed (cut-off effect). The following table summarizes the minimum inhibitory concentrations (MIC) of selected compounds:

Compound IDAlkyl Chain LengthMIC (µg/mL)Activity Against
5aC84.5E. coli
5dC103.2S. aureus
6cC126.0P. aeruginosa

Case Study 2: Anticancer Potential

In a study focusing on the anticancer properties of naphthalene-1,4-dione derivatives, several compounds were synthesized and tested against human cancer cell lines. Notably, compound 7 exhibited an IC50 value of 0.49 µg/mL, indicating potent anticancer activity .

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

  • Interaction with Cellular Targets : Naphthalene compounds may interact with specific cellular targets involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Activity : Certain naphthalene derivatives have been shown to inhibit enzymes critical for bacterial survival and proliferation.

Q & A

Q. What role do trichlorosilyl groups play in modifying the mechanical properties of polymeric materials?

  • Methodology : Incorporate into polyimides or elastomers and test elasticity under extreme conditions (e.g., liquid nitrogen exposure). Compare with non-silylated analogs using dynamic mechanical analysis (DMA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,4-bis(trichlorosilyl)-
Reactant of Route 2
Reactant of Route 2
Naphthalene, 1,4-bis(trichlorosilyl)-

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